Chemical structure and properties of 2,3-Diphenylpropylamine
Chemical structure and properties of 2,3-Diphenylpropylamine
The following technical guide details the chemical structure, synthesis, and properties of 2,3-Diphenylpropylamine (CAS 5415-80-5).
Executive Summary
2,3-Diphenylpropylamine (IUPAC: 2,3-diphenylpropan-1-amine) is a diarylalkylamine scaffold distinct from its more common isomer, 3,3-diphenylpropylamine (the precursor to Fendiline). While the 3,3-isomer is widely recognized for its calcium channel blocking activity, the 2,3-isomer represents a specialized structural motif in medicinal chemistry, often utilized as a hydrophobic linker or a chiral scaffold in the synthesis of complex alkaloids and receptor ligands.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol based on modern lithiation chemistry, and an overview of its structural activity relationships (SAR).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule features a propyl chain backbone with an amino group at the primary position (C1) and phenyl substituents at the C2 and C3 positions.[1][2] This creates a chiral center at C2, making the compound exist as a pair of enantiomers (
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2,3-Diphenylpropan-1-amine |
| CAS Number | 5415-80-5 |
| Molecular Formula | |
| SMILES | C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2 |
| InChIKey | RHRYWWVGUVEZRJ-UHFFFAOYSA-N |
| Synonyms |
Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 211.30 g/mol | Monoisotopic mass: 211.136 |
| Physical State | Viscous liquid or low-melting solid | Mp typically <30°C; HCl salt is solid |
| LogP (Predicted) | ~3.0 - 3.2 | Moderate lipophilicity |
| pKa (Predicted) | ~9.5 - 10.0 | Typical for primary aliphatic amines |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 1 (N) | |
| Solubility | Soluble in DCM, DMSO, Methanol | Sparingly soluble in water (neutral form) |
Structural Analysis & Stereochemistry
The core pharmacophore of 2,3-diphenylpropylamine is defined by the vicinal diaryl arrangement (phenyl groups on adjacent carbons C2 and C3).
-
Chirality: The C2 carbon is a stereocenter. Synthetic routes typically yield the racemate (
) unless asymmetric catalysis or chiral auxiliaries are employed. -
Conformational Flexibility: Unlike the rigid 3,3-diphenyl analogs, the 2,3-isomer possesses greater rotational freedom around the C2-C3 bond, allowing it to adopt distinct conformations to minimize steric clash between the two phenyl rings.
-
Electronic Environment: The primary amine is nucleophilic and basic. The proximal phenyl ring at C2 exerts a mild inductive effect, potentially lowering the pKa slightly compared to a linear alkylamine.
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the chiral center at C2.
Synthesis Protocol
The most robust laboratory synthesis involves the alkylation of benzyl cyanide followed by reduction. This method avoids the harsh conditions of classical Friedel-Crafts chemistry and allows for precise control over the carbon skeleton.
Reaction Scheme
- -Alkylation: Benzyl cyanide is deprotonated and alkylated with benzyl bromide to form 2,3-diphenylpropanenitrile.
-
Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (
).
Step-by-Step Methodology
Step 1: Synthesis of 2,3-Diphenylpropanenitrile
-
Reagents: Benzyl cyanide (1.0 eq), Benzyl bromide (1.0 eq), LiHMDS (1.0 M in THF, 1.0 eq), Anhydrous THF.
-
Protocol:
-
Charge a flame-dried flask with benzyl cyanide in anhydrous THF under Nitrogen/Argon.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add LiHMDS dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Add benzyl bromide (in THF) dropwise.
-
Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add water carefully.
-
Workup: Extract with Ethyl Acetate (3x). Dry organic layer over
, filter, and concentrate.[3] -
Purification: Flash chromatography (Silica, 4% EtOAc in Hexane).
-
Step 2: Reduction to 2,3-Diphenylpropylamine
-
Reagents: 2,3-Diphenylpropanenitrile (from Step 1),
(2.5 eq), Anhydrous THF. -
Protocol:
-
Suspend
in anhydrous THF at 0°C . -
Add a solution of 2,3-diphenylpropanenitrile in THF dropwise to the hydride suspension.
-
Stir at 0°C for 15 minutes, then warm to RT (or reflux if kinetics are slow) for 3-12 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially. -
Filter the granular white precipitate through Celite.
-
Concentrate the filtrate to obtain the crude amine.
-
Purification: Acid-base extraction or conversion to HCl salt (recrystallization from EtOH/Ether).
-
Synthesis Workflow Diagram
Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed.
Proton NMR ( -NMR, 300 MHz, )
-
Aromatic Region:
7.10 – 7.40 ppm (Multiplet, 10H, 2x Phenyl). -
Methine (C2-H):
~3.0 – 3.2 ppm (Multiplet, 1H). -
Methylene (C3-H):
~2.7 – 2.9 ppm (Multiplet, 2H, benzylic). -
Methylene (C1-H):
~2.8 – 3.0 ppm (Multiplet, 2H, adjacent to amine). -
Amine (
): ~1.2 – 1.5 ppm (Broad singlet, exchangeable with ).
Mass Spectrometry (ESI-MS)
- : Calculated: 212.14; Observed: 212.1.
-
Fragmentation: Loss of
(17 Da) and tropylium ion formation (m/z 91) are common in MS/MS spectra.
Pharmacological Potential & Safety[4]
Biological Activity
While 2,3-diphenylpropylamine is not a marketed therapeutic, it serves as a critical fragment in drug discovery:
-
TAAR1 Agonism: Structural analogs (specifically 2-phenylpropylamine derivatives) show affinity for Trace Amine Associated Receptor 1 (TAAR1). The bulky 3-phenyl group in this molecule likely modulates this activity, potentially shifting it towards antagonism or altering selectivity.
-
Monoamine Transporter Interaction: The diphenyl motif is common in DAT/SERT/NET inhibitors. The 2,3-substitution pattern provides a unique steric profile compared to the 3,3-pattern found in older antihistamines and calcium channel blockers (e.g., Fendiline).
-
Antiadrenal Activity: Substituted triphenyl derivatives related to this scaffold have been explored for anti-aldosterone effects.[2]
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).
-
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood). The free base is likely to absorb
from air (carbamate formation), so storage under inert gas or as the HCl salt is recommended.
References
-
Cosgrove, S. C. (2018). Direct Photochemical Amination of Aromatics. White Rose eTheses, University of Leeds. (Detailed synthesis of 2,3-diphenylpropylamine via nitrile reduction).
-
PubChem. (n.d.).[6] 2,3-Diphenylpropylamine (Compound Summary). National Center for Biotechnology Information.
-
Bera, S., et al. (2021). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles. Royal Society of Chemistry. (Cites synthesis of 2,3-diphenylpropylamine).
-
Organic Syntheses. (n.d.). General procedures for nitrile reduction and alkylation. (Methodological grounding for Step 1 & 2).
Sources
- 1. Buy 2,3-Diphenylpropylamine | 5415-80-5 [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Diphenylpropylamine | C15H17N | CID 38619 - PubChem [pubchem.ncbi.nlm.nih.gov]
